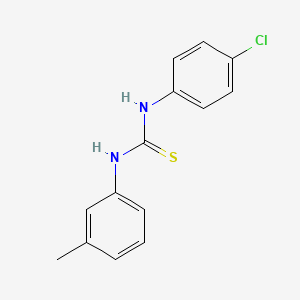![molecular formula C13H17N5O3S B5823494 4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine](/img/structure/B5823494.png)
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2,4-dimethyl-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is also known as DMSM, and it belongs to the class of sulfonylureas. DMSM is a white crystalline solid that is soluble in water and other polar solvents.
作用機序
The mechanism of action of DMSM is not fully understood. However, it has been proposed that DMSM inhibits the activity of the enzyme ATP-sensitive potassium channel by binding to the sulfonylurea receptor subunit. This results in the depolarization of the cell membrane and the release of insulin. DMSM has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DMSM has been shown to have various biochemical and physiological effects. In vitro studies have shown that DMSM can inhibit the activity of the enzyme ATP-sensitive potassium channel and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that DMSM can reduce blood glucose levels in diabetic animals and reduce inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
DMSM has several advantages for lab experiments. It is easy to synthesize, and the yield and purity of the product are high. DMSM is also soluble in water and other polar solvents, which makes it easy to handle in the lab. However, DMSM has some limitations for lab experiments. It is relatively expensive compared to other sulfonylureas, and it has a short shelf life.
将来の方向性
There are several future directions for the study of DMSM. One direction is to investigate its potential applications in drug delivery. DMSM has been used as a building block for the synthesis of novel materials, which could have potential applications in drug delivery. Another direction is to investigate its potential applications in catalysis. DMSM has been used as a ligand for the synthesis of chiral catalysts, which could have potential applications in various reactions. Finally, more studies are needed to fully understand the mechanism of action of DMSM and its potential applications in medicinal chemistry and materials science.
合成法
The synthesis of DMSM involves the reaction of 2,4-dimethyl-3-nitrophenylsulfonyl chloride with morpholine in the presence of a base. The reaction takes place in a polar solvent such as acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography. The yield of the reaction is typically high, and the purity of the product is excellent.
科学的研究の応用
DMSM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, DMSM has been investigated for its antidiabetic and anti-inflammatory properties. It has been reported that DMSM can inhibit the activity of the enzyme ATP-sensitive potassium channel, which is involved in insulin secretion. DMSM has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
In materials science, DMSM has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In catalysis, DMSM has been used as a ligand for the synthesis of chiral catalysts. These catalysts have been used in various reactions, such as asymmetric hydrogenation and asymmetric allylation.
特性
IUPAC Name |
4-[2,4-dimethyl-3-(tetrazol-1-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10-3-4-12(11(2)13(10)18-9-14-15-16-18)22(19,20)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJBOADBFAPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)N2CCOCC2)C)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(tert-butyl)-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5823425.png)
![N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5823427.png)



![4-methylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5823452.png)
![N'-[(2-bromobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5823463.png)
![2-{5-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5823464.png)

![2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5823486.png)



![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)